molecular formula C9H20N2O B12882853 ((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol

((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol

Cat. No.: B12882853
M. Wt: 172.27 g/mol
InChI Key: LFVHNRVSHTYASE-XHNCKOQMSA-N
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Description

“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a pyrrolidine ring substituted with an isopropyl group, a methylamino group, and a hydroxymethyl group, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The isopropyl, methylamino, and hydroxymethyl groups are introduced through various substitution reactions.

    Chiral Resolution: The compound is resolved into its chiral forms using techniques such as chiral chromatography or crystallization.

Industrial Production Methods

Industrial production methods may involve optimized synthetic routes that ensure high yield and purity. These methods often include:

    Catalytic Hydrogenation: To introduce hydrogen atoms selectively.

    Asymmetric Synthesis: Using chiral catalysts or reagents to obtain the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

“((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxymethyl group to a carbonyl group.

    Reduction: Reduction of the carbonyl group back to a hydroxymethyl group.

    Substitution: Replacement of the methylamino group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: As a building block for the synthesis of pharmaceuticals.

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Pharmacology: As a potential drug candidate for various therapeutic applications.

    Industry: As a precursor for the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol: can be compared with other pyrrolidine derivatives such as:

Uniqueness

The uniqueness of “((3R,4R,5S)-5-Isopropyl-4-(methylamino)pyrrolidin-3-yl)methanol” lies in its specific combination of substituents and chiral centers, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

[(3R,4R,5S)-4-(methylamino)-5-propan-2-ylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C9H20N2O/c1-6(2)8-9(10-3)7(5-12)4-11-8/h6-12H,4-5H2,1-3H3/t7-,8-,9+/m0/s1

InChI Key

LFVHNRVSHTYASE-XHNCKOQMSA-N

Isomeric SMILES

CC(C)[C@H]1[C@@H]([C@@H](CN1)CO)NC

Canonical SMILES

CC(C)C1C(C(CN1)CO)NC

Origin of Product

United States

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